molecular formula C8H9N3O5 B8333433 Methyl 2-[1-(5-nitrofuran-2-yl)ethylidene]hydrazine-1-carboxylate CAS No. 61621-22-5

Methyl 2-[1-(5-nitrofuran-2-yl)ethylidene]hydrazine-1-carboxylate

Cat. No. B8333433
M. Wt: 227.17 g/mol
InChI Key: QAXUHZRUJQOXFI-UHFFFAOYSA-N
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Patent
US04093812

Procedure details

boiling 5-nitro-2-acetylfuran-methoxycarbonylhydrazone with 1.5 moles of phenylhydrazine and 0.1 mole of glacial acetic acid in ethanol for 3 hours under reflux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([NH:5][N:6]=[C:7]([C:9]1[O:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)[CH3:8])=O.[C:17]1(NN)C=[CH:21][CH:20]=[CH:19][CH:18]=1.[C:25](O)(=[O:27])C.[CH2:29](O)C>>[N+:14]([C:11]1[O:10][C:9]([C:7]2[C:8]([CH:25]=[O:27])=[CH:29][N:5]([C:3]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:6]=2)=[CH:13][CH:12]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NN=C(C)C=1OC(=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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